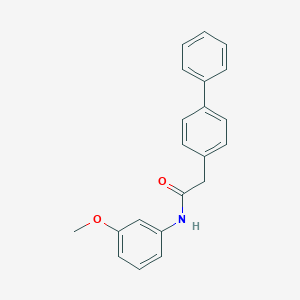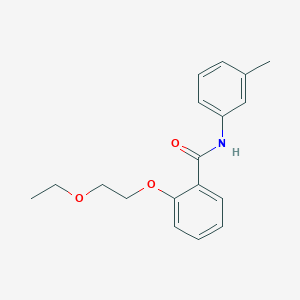
2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the class of arylacetamide derivatives. It is commonly used in scientific research due to its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in various animal models of inflammation. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide has been reported to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide is a useful tool for studying the role of COX-2 and NF-κB in inflammation and pain. It is relatively easy to synthesize and has been shown to be effective in various animal models of inflammation and pain. However, there are some limitations to the use of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide in lab experiments. For example, it is not clear whether the effects of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide are specific to COX-2 or whether they are mediated by other pathways. In addition, the optimal dose and route of administration of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide in animal models have not been fully established.
Direcciones Futuras
There are several future directions for the study of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide. Another area of research is the investigation of the potential use of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide in the treatment of cancer, as it has been shown to have anti-tumor effects in some animal models. Finally, further studies are needed to determine the optimal dose and route of administration of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide in animal models of inflammation and pain.
Métodos De Síntesis
The synthesis of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-bromobiphenyl, 3-methoxyphenylacetic acid, and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain pure 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide has also been investigated for its potential use in the treatment of neuropathic pain, arthritis, and cancer.
Propiedades
Nombre del producto |
2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO2/c1-24-20-9-5-8-19(15-20)22-21(23)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,22,23) |
Clave InChI |
ILKNDHBHSMVOCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)


![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
